1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine
Description
1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two ethyl-substituted pyrazole rings connected via a methylene bridge.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-3-15-6-5-10(14-15)7-12-11-8-13-16(4-2)9-11/h5-6,8-9,12H,3-4,7H2,1-2H3 |
InChI Key |
OPCVKJKVNYREGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CN(N=C2)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the ethyl groups at the desired positions.
Coupling Reactions: The final step involves the coupling of two pyrazole rings through a methylene bridge, facilitated by reagents such as formaldehyde or paraformaldehyde under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding hydrazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in functionalized pyrazole derivatives with enhanced biological activities.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine, in cancer therapy. Research indicates that compounds with a pyrazole backbone can inhibit the growth of various cancer cell lines, such as lung, colorectal, and breast cancers. For instance, a study reported that related compounds exhibited IC50 values ranging from 73 to 84 mg/mL against HepG2 (liver cancer) and HeLa (cervical cancer) cells .
Case Study:
A comparative analysis showed that an analog of this compound achieved a mean growth inhibition of 54.25% on HepG2 cells while maintaining minimal toxicity to normal fibroblasts (growth percentage = 80.06% ) . This selective targeting suggests promising therapeutic potential.
Anti-inflammatory Properties
Pyrazole derivatives have also been studied for their anti-inflammatory effects. The compound has shown effectiveness in reducing inflammation markers in various models, indicating its potential use in treating inflammatory diseases .
Pesticidal Activity
The unique structure of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine positions it as a candidate for developing new pesticides. Pyrazole derivatives have been associated with insecticidal and fungicidal properties. They can disrupt biological processes in pests without significantly affecting non-target species, making them valuable for sustainable agriculture practices .
Synthesis of Novel Materials
The compound's ability to form coordination complexes with metals opens avenues for its application in materials science. Research has demonstrated that pyrazole-based ligands can stabilize metal ions, leading to the development of novel materials with unique electronic and optical properties .
Catalytic Applications
Due to its structural features, 1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine can act as a catalyst or ligand in various organic reactions. Its ability to stabilize reactive intermediates makes it useful in synthetic organic chemistry, particularly in multicomponent reactions that yield bioactive compounds .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibitory effects on HepG2 and HeLa cells |
| Anti-inflammatory agents | Reduction of inflammation markers | |
| Agriculture | Pesticides | Effective against pests with minimal non-target impact |
| Materials Science | Coordination complexes | Development of novel materials with unique properties |
| Chemical Reactions | Catalysts in organic synthesis | Stabilization of reactive intermediates |
Mechanism of Action
The mechanism of action of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyrazole Rings
The ethyl groups on both pyrazole rings distinguish this compound from analogs with smaller (e.g., methyl) or bulkier (e.g., tert-butyl, trifluoromethyl) substituents. Key comparisons include:
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (CAS 1546273-32-8)
- Structure : Methyl groups replace ethyl on both pyrazoles.
- Properties : Reduced steric bulk and lipophilicity compared to the ethyl analog. Methyl substitution often enhances solubility but may reduce membrane permeability.
- Applications : Similar scaffolds are used in kinase inhibitors.
Ceapin-A9 (N-(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide)
- Structure : Features a trifluoromethylphenyl group and an oxazole-carboxamide moiety.
- This contrasts with the ethyl analog’s electron-donating nature.
- Applications : Ceapins modulate unfolded protein response pathways.
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Physicochemical Properties
Biological Activity
1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H15N5 |
| Molecular Weight | 225.27 g/mol |
| IUPAC Name | 1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine |
| Canonical SMILES | CCN1C=CC(=N1)CNC2=CN(N=C2C)C(F)F |
The biological activity of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The pyrazole moiety allows for hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity and selectivity towards specific targets.
Interaction with Enzymes
Research indicates that this compound may act as an inhibitor for certain enzymes, such as cyclooxygenase (COX) and various kinases. For instance, studies have shown that pyrazole derivatives can effectively inhibit COX-2, leading to anti-inflammatory effects .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. In vitro assays demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. For example, a related pyrazole compound showed an IC50 value of 54.25% against HepG2 cells, indicating promising anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which can reduce inflammation in various models. The structural modifications on the pyrazole ring can enhance these effects, making them suitable candidates for developing new anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole compounds has also been reported. Some derivatives exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria. However, the activity varies significantly depending on the specific structure and substituents present on the pyrazole ring .
Case Studies
- Anticancer Study : A study evaluated a series of pyrazole derivatives for their antiproliferative activities against multiple cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity without affecting normal cell viability .
- Anti-inflammatory Assessment : In a model assessing inflammation induced by endothelin-1 in mice, a related compound demonstrated comparable efficacy to established anti-inflammatory drugs like bosentan .
- Antimicrobial Evaluation : A set of synthesized pyrazole derivatives was tested against common bacterial strains, revealing varying degrees of antibacterial activity, with some compounds showing significant potential as antimicrobial agents .
Q & A
Q. Methodological Answer :
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.8–4.2 ppm (N-CH₂), and δ 6.5–7.5 ppm (pyrazole protons) confirm substitution patterns .
- ¹³C NMR : Signals near 14 ppm (ethyl CH₃) and 45–50 ppm (N-CH₂) validate alkylation .
Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 249 for C₁₂H₂₀N₆) .
IR Spectroscopy : Stretches at 3300 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=N) confirm amine and pyrazole groups .
Advanced: How is X-ray crystallography applied to determine the structure of this compound?
Q. Methodological Answer :
Crystal Growth : Use slow evaporation of a saturated solution in ethanol or DCM.
Data Collection : Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Process data with SHELXL (via Olex2 GUI) to refine atomic coordinates and thermal parameters. For example, SHELXL achieved R₁ = 0.045 for a related pyrazole derivative .
Q. Key Parameters :
Advanced: How can computational methods predict the reactivity of this compound?
Q. Methodological Answer :
Density Functional Theory (DFT) :
- Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO). For pyrazole derivatives, HOMO energies near -6.5 eV correlate with nucleophilic reactivity .
- Solvent effects (e.g., ethanol) are modeled via PCM (Polarizable Continuum Model).
Molecular Docking : Simulate binding to targets like COX-2 (for anti-inflammatory activity) using AutoDock Vina. Pyrazole-amine moieties show hydrogen bonding with Arg120 .
Basic: What purity assessment methods are recommended?
Q. Methodological Answer :
HPLC : Use a C18 column (ACN/H₂O gradient, 1 mL/min). Purity >95% is typical, as reported for analogs like N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine .
Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 58.1%, H: 8.1%, N: 33.8% for C₁₂H₂₀N₆) .
Advanced: How to optimize synthetic routes for higher yields?
Q. Methodological Answer :
Catalysis : Use Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
Microwave-Assisted Synthesis : Reduce reaction time from 24 hrs to 2 hrs (e.g., 90% yield for pyrazole-4-amine derivatives under 150 W, 120°C) .
Workup Optimization : Replace column chromatography with recrystallization (e.g., using hexane/EtOAc) to improve scalability .
Basic: What pharmacological assays are used to evaluate bioactivity?
Q. Methodological Answer :
Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
Analgesic : Hot-plate test (latency ≥ 12 sec at 50 mg/kg) .
Anticonvulsant : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models .
Q. Example Results :
| Assay | Activity (IC₅₀/MIC) | Reference |
|---|---|---|
| Anti-inflammatory | 18.2 µM | |
| Antibacterial | 32 µg/mL (Gram+) |
Advanced: How are structural analogs designed for SAR studies?
Q. Methodological Answer :
Scaffold Modification : Replace ethyl with cyclopropyl or benzyl groups to study steric effects.
Bioisosteric Replacement : Substitute pyrazole with imidazole or triazole rings .
Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond donors/acceptors .
Advanced: How to address solubility challenges in biological assays?
Q. Methodological Answer :
Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin complexes.
Salt Formation : Prepare hydrochloride salts (e.g., 1-(2,2-difluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine HCl) to enhance aqueous solubility .
Prodrug Design : Introduce phosphate esters for in vivo hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
